Cas no 1806967-96-3 (4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine)

4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine
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- Inchi: 1S/C8H6ClF2N3/c9-6-5(2-13)4(1-12)3-14-7(6)8(10)11/h3,8H,2,13H2
- InChI Key: YGDFWUIWVMUHLP-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=NC=C(C#N)C=1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 0.7
- Topological Polar Surface Area: 62.7
4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050361-500mg |
4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine |
1806967-96-3 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
Alichem | A029050361-1g |
4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine |
1806967-96-3 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
Alichem | A029050361-250mg |
4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine |
1806967-96-3 | 97% | 250mg |
$969.60 | 2022-03-31 |
4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine Related Literature
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine
Professional Introduction to 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine (CAS No. 1806967-96-3)
4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine, identified by the CAS number 1806967-96-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class, a structural motif widely recognized for its diverse pharmacological activities. The presence of multiple functional groups, including an aminomethyl side chain, a chloro substituent, a cyano group, and a difluoromethyl moiety, endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The structural framework of 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine positions it as a versatile intermediate in organic synthesis. The aminomethyl group serves as a reactive site for further functionalization, enabling the construction of more complex molecular architectures. This feature is particularly valuable in the design of bioactive molecules, where primary amine functionalities are often incorporated to enhance binding affinity and metabolic stability. The chloro substituent at the 3-position introduces electrophilic character, facilitating nucleophilic substitution reactions that can be exploited in synthetic pathways. Additionally, the cyano group contributes to the overall electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.
The difluoromethyl group is a key feature that has been extensively studied in medicinal chemistry due to its ability to modulate pharmacokinetic properties and improve drug-like characteristics. In particular, fluorine atoms can enhance metabolic stability, binding affinity, and oral bioavailability of small-molecule drugs. The incorporation of two fluorine atoms in this compound suggests that it may exhibit enhanced lipophilicity and reduced susceptibility to enzymatic degradation, making it an attractive scaffold for developing novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine with greater accuracy. These tools have been instrumental in identifying potential binding interactions with target proteins and enzymes, providing insights into the mechanisms by which this compound may exert its effects. For instance, studies have suggested that the aminomethyl group could interact with hydrophobic pockets or polar residues in protein targets, while the electron-withdrawing nature of the cyano and chloro groups may enhance binding through electrostatic or hydrogen bonding interactions.
In addition to its structural diversity, 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine has been explored in various therapeutic contexts. Researchers have investigated its potential as a precursor for kinase inhibitors, given the prevalence of pyridine derivatives in this class of drugs. The presence of both electron-donating and electron-withdrawing groups in its structure suggests that it may modulate kinase activity through allosteric inhibition or direct substrate competition. Furthermore, the compound’s ability to undergo further functionalization makes it a valuable building block for generating libraries of analogs for high-throughput screening.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The use of fluorine atoms can lead to significant improvements in drug efficacy and pharmacokinetics. For example, fluoro-substituted pyridines have been shown to enhance binding affinity to target receptors by increasing lipophilicity and reducing metabolic clearance. The dual fluorine atoms in 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine may contribute to these effects, making it a promising candidate for further optimization.
Another area where this compound has shown promise is in the development of antiviral agents. Pyridine derivatives have been widely used as scaffolds for antiviral drugs due to their ability to interact with viral enzymes and proteins. The unique combination of functional groups in 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine may enable it to disrupt viral replication cycles by inhibiting key enzymes such as proteases or polymerases. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain viral strains, highlighting its potential as an antiviral therapeutic.
The synthesis of complex molecules like 4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine requires careful consideration of reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels while minimizing side reactions. Techniques such as transition-metal catalysis, flow chemistry, and microwave-assisted synthesis have been particularly useful in constructing intricate molecular frameworks efficiently. These methods not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity.
The growing interest in green chemistry has also influenced the synthesis of compounds like this one. Researchers are increasingly adopting sustainable practices that minimize waste generation and reduce environmental impact. For example, solvent-free reactions or those using biodegradable solvents are being explored as alternatives to traditional organic solvents. Additionally, catalytic processes that require lower temperatures or shorter reaction times are being developed to conserve energy resources.
In conclusion,4-(Aminomethyl)-3-chloro-5-cyano-2-(difluoromethyl)pyridine, CAS No. 1806967-96-3, represents a fascinating compound with numerous potential applications in pharmaceutical research and drug development. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules targeting various therapeutic areas including oncology, cardiovascular diseases, and infectious diseases. As computational tools continue to advance, researchers will be able to more effectively explore its biological potential, leading to new insights into drug design principles based on this scaffold.
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